molecular formula C27H24N2O4 B11087140 [5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate

[5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate

Cat. No.: B11087140
M. Wt: 440.5 g/mol
InChI Key: WRFGWLSMNNPJHE-HYARGMPZSA-N
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Description

5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a cyano group, a mesitylamino group, and a methoxyphenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The cyano group and mesitylamino group can interact with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-2-CYANO-3-(DIMETHYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE
  • 5-[(E)-2-CYANO-3-(TRIMETHYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE

Uniqueness

The uniqueness of 5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE lies in its mesitylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

[5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C27H24N2O4/c1-17-12-18(2)25(19(3)13-17)29-26(30)22(16-28)14-20-10-11-23(32-4)24(15-20)33-27(31)21-8-6-5-7-9-21/h5-15H,1-4H3,(H,29,30)/b22-14+

InChI Key

WRFGWLSMNNPJHE-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)/C#N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)C#N)C

Origin of Product

United States

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